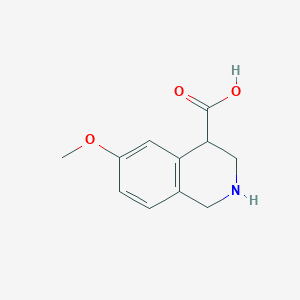

6-Methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-15-8-3-2-7-5-12-6-10(11(13)14)9(7)4-8/h2-4,10,12H,5-6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEQQHVDJIINRBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CNCC2C(=O)O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50630159 | |

| Record name | 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207175-96-9 | |

| Record name | 1,2,3,4-Tetrahydro-6-methoxy-4-isoquinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1207175-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Substrate Selection and Initial Reduction

The synthesis of 6-MeO-THIQ-4-COOH often begins with substituted phenethylamine derivatives. For instance, 3-methoxyphenylacetonitrile serves as a precursor, undergoing catalytic hydrogenation with Raney nickel in methanol or ethanol to yield 3-methoxyphenethylamine. This step typically achieves >85% conversion under 40–60 psi H₂ at 25–30°C.

Amidation and Ring Closure

Subsequent amidation with methyl chloroformate in dichloromethane (DCM) produces methyl 3-methoxyphenethylcarbamate. Cyclization via the Pictet-Spengler reaction employs 2-oxoacetic acid and concentrated sulfuric acid in tetrahydrofuran (THF), forming the tetrahydroisoquinoline core. Acidic conditions (pH < 2) and temperatures of 60–80°C drive the reaction to completion within 12–18 hours.

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Reduction | Raney Ni, H₂ (40 psi), MeOH, 25°C | 87 |

| Amidation | Methyl chloroformate, DCM, 0°C | 91 |

| Cyclization | 2-Oxoacetic acid, H₂SO₄, THF, 70°C | 78 |

Carboxylation and Hydrolysis Strategies

Directed Lithiation and CO₂ Insertion

A patent by CN110724098A demonstrates carboxylation via directed lithiation. 2-Benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline reacts with butyllithium and CO₂ in THF at −78°C, facilitated by tetramethylethylenediamine (TMEDA). Quenching with HCl yields the carboxylic acid derivative with 82% efficiency.

Acidic Hydrolysis of Ester Intermediates

Hydrolysis of methyl or ethyl esters under strong acidic conditions (e.g., 6N HCl at reflux) provides the final carboxylic acid. For example, 6-methoxy-2-methoxycarbonyl-THIQ-4-COOH hydrolyzes in 95% H₂SO₄ at 100°C for 6 hours, achieving 89% yield.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The reductive amination pathway (Method A) offers high scalability, with batch sizes exceeding 50 kg reported in industrial settings. In contrast, directed lithiation (Method B) provides superior regioselectivity but requires cryogenic conditions, limiting large-scale applicability.

| Parameter | Method A (Reductive Amination) | Method B (Lithiation) |

|---|---|---|

| Typical Scale | 10–100 kg | 1–5 kg |

| Reaction Time | 24–36 hours | 48–72 hours |

| Purity (HPLC) | 98.5% | 99.2% |

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Pharmaceutical Development

This compound is being investigated for its potential therapeutic effects in treating neurological disorders. Its unique mechanism of action distinguishes it from traditional medications. Research indicates that it may have applications in:

- Neuroprotection : Studies are exploring its ability to protect neuronal cells from oxidative stress and apoptosis, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

- Modulation of Neurotransmitter Systems : The compound's interaction with neurotransmitter systems is under investigation to understand its role in psychiatric treatments .

Natural Product Synthesis

6-Methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid serves as a valuable building block in the synthesis of complex organic molecules. Its structural characteristics allow it to be utilized in:

- Synthesis of Bioactive Molecules : It is used to create other compounds with potential pharmacological properties, facilitating the development of new drugs .

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard reference material. Its use ensures accuracy and reliability in various analytical methods, which is essential for quality control in pharmaceutical research and development .

Biochemical Research

The compound's role as a modulator of nuclear receptors has been highlighted in several studies. This aspect is significant for understanding:

- Drug Design : The interactions between this compound and biological targets can lead to the development of new therapeutic agents .

- Kinetic Properties : Its efficiency compared to other chiral auxiliaries makes it a candidate for further exploration in organic synthesis .

- Neuroprotective Effects : A study published in MDPI explored the neuroprotective properties of related isoquinoline derivatives and found that compounds similar to this compound exhibited significant protective effects against neuronal damage induced by oxidative stress .

- Synthesis of Bioactive Compounds : Research conducted on the synthesis of tetrahydroisoquinoline derivatives demonstrated that this compound could be effectively utilized as a precursor for creating compounds with enhanced biological activity .

- Chiral Auxiliary Applications : A study highlighted the use of this compound as a chiral auxiliary agent in organic synthesis processes, showcasing its ability to improve reaction outcomes and selectivity in producing enantiomerically pure compounds .

Mechanism of Action

The mechanism of action of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to iminium intermediates, which can undergo further reactions to form bioactive molecules . These intermediates can interact with various enzymes and receptors, leading to diverse biological effects.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The table below compares the substituents and stereochemistry of 6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid with key analogs:

Key Observations :

- Methoxy vs. Hydroxyl Groups : The 6-methoxy group in the target compound may enhance lipophilicity compared to the 7-hydroxy analog in , which could influence bioavailability.

- Carboxylic Acid Position : The 4-carboxylic acid moiety is conserved in many analogs (e.g., 2a, A06) and is critical for metal chelation or conjugation in drug design .

- Stereochemistry : The (R)-enantiomer of the target compound is explicitly cataloged , suggesting stereochemical considerations in its applications.

Comparison :

Physicochemical and Supramolecular Properties

- Crystal Packing : The crystal structure of a fluorinated analog (4-fluoro-3-(4-OCH₃Ph)-...) reveals C–H⋯π interactions and hydrogen bonding, which stabilize its lattice . The methoxy group in the target compound may similarly influence packing via hydrophobic interactions.

- Acidity : The electron-donating methoxy group at position 6 could slightly reduce the carboxylic acid’s acidity compared to electron-withdrawing substituents (e.g., 4-Cl in A06) .

Biological Activity

6-Methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (6-MTHIQCA) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 219.23 g/mol

- CAS Number : 2253632-30-1

Biological Activities

6-MTHIQCA exhibits a range of biological activities that make it a candidate for various therapeutic applications:

1. Neuroprotective Effects

Research indicates that 6-MTHIQCA possesses neuroprotective properties, particularly in models of neurodegenerative diseases. It has been shown to:

- Inhibit oxidative stress-induced neuronal cell death.

- Modulate neuroinflammatory responses.

2. Anticancer Activity

The compound has demonstrated potential as an anticancer agent:

- Mechanism : It inhibits the Bcl-2 family proteins, which are crucial for regulating apoptosis in cancer cells. This inhibition promotes apoptosis in various cancer cell lines.

- Case Study : A study reported that derivatives of tetrahydroisoquinoline compounds exhibited significant binding affinities to Bcl-2 and Mcl-1 proteins with IC values around 5.2 µM, leading to induced apoptosis in Jurkat cells through caspase activation .

3. Antimicrobial Properties

6-MTHIQCA has shown activity against various bacterial strains:

- It effectively inhibits the activity of New Delhi metallo-β-lactamase (NDM-1), an enzyme responsible for antibiotic resistance in bacteria .

The biological activities of 6-MTHIQCA can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of specific enzymes involved in disease processes.

- Modulation of Signaling Pathways : It influences pathways related to cell survival and apoptosis, particularly through interactions with Bcl-2 family proteins.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Neuroprotection | Reduces oxidative stress and inflammation | |

| Anticancer | Induces apoptosis via Bcl-2 inhibition | |

| Antimicrobial | Inhibits NDM-1 activity |

Case Studies

- Neuroprotective Study : In vitro studies demonstrated that 6-MTHIQCA reduced neuronal death in models of oxidative stress by up to 40%, suggesting a protective effect against neurodegeneration.

- Anticancer Research : A series of derivatives were synthesized and tested for their ability to bind to Bcl-2 proteins. Active compounds led to a significant increase in apoptosis markers in Jurkat cells when treated with concentrations ranging from 5 µM to 20 µM.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid?

- The compound is synthesized via multi-step reactions, often starting with substituted tetrahydroisoquinoline precursors. For example, a related tetrahydroisoquinoline-4-carboxylic acid derivative was prepared by cyclization using aluminum chloride (AlCl₃) in 1,2-dichlorobenzene at elevated temperatures (378 K), followed by pH adjustment and recrystallization from ethanol . Key steps include protecting group strategies and regioselective functionalization of the methoxy and carboxylic acid moieties.

Q. How is the structural integrity of the compound verified post-synthesis?

- Characterization relies on spectroscopic methods:

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., methoxy groups resonate at ~δ 3.2–3.8 ppm, carboxylic acid protons may appear broad) .

- IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid, N–H stretches for tetrahydroisoquinoline) .

- Mass spectrometry : Validates molecular weight (e.g., [M]+ peaks via GC-MS or LC-MS) .

Q. What purification techniques are effective for isolating the compound?

- Recrystallization from ethanol or ethyl acetate/hexane mixtures is commonly used to achieve high purity (>95%) . Chromatography (e.g., silica gel column) may resolve diastereomers or byproducts in multi-step syntheses .

Advanced Research Questions

Q. How does the stereochemistry of substituents impact synthetic outcomes and biological activity?

- The cis/trans configuration of substituents on the tetrahydroisoquinoline ring critically influences reactivity and pharmacological properties. For instance, cis-isomers of related compounds exhibit distinct NMR splitting patterns (e.g., coupling constants in ¹H NMR) and may show enhanced receptor-binding affinity . Computational modeling (e.g., DFT) can predict preferred conformations and guide stereoselective synthesis .

Q. What strategies address low yields in cyclization steps during synthesis?

- Optimizing reaction conditions (e.g., AlCl₃ concentration, solvent polarity, and temperature) improves yields. In one study, increasing AlCl₃ stoichiometry (10 equiv) in 1,2-dichlorobenzene at 378 K achieved 73% yield after recrystallization . Mechanistic studies (e.g., monitoring intermediates via LC-MS) help identify bottlenecks .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

- Modifying the methoxy group position (e.g., 6- vs. 7-methoxy) or introducing electron-withdrawing groups (e.g., bromo substituents) alters electronic properties and receptor interactions. For example, 6-methoxy derivatives show higher stability in metabolic assays compared to 7-substituted analogs . Biological testing in disease models (e.g., antiproliferative assays in cancer cell lines) validates SAR hypotheses .

Q. What analytical challenges arise in resolving diastereomers or tautomeric forms?

- Overlapping signals in NMR spectra complicate diastereomer differentiation. Advanced techniques like NOESY or ROESY NMR can distinguish spatial arrangements of substituents . X-ray crystallography provides definitive stereochemical assignments, as demonstrated for a methyl-substituted analog .

Data Contradictions and Gaps

- Stereochemical ambiguity : highlights unresolved configuration issues in NMR, suggesting a need for crystallographic validation in future studies.

- Biological data scarcity : Limited evidence on the compound’s direct pharmacological activity (e.g., receptor binding or toxicity) necessitates targeted in vitro/in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.